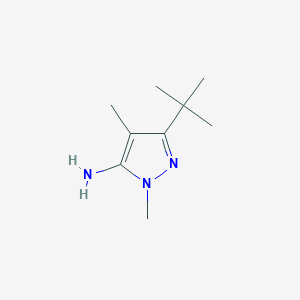
1,2-Benzenediamine, 4-bromo-N2-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediamine, 4-bromo-N2-(2-methylpropyl)- is a chemical compound with the molecular formula C10H15BrN2 and a molecular weight of 243.14 g/mol . It is a derivative of 1,2-benzenediamine, where one of the hydrogen atoms is replaced by a bromine atom and another by an N2-(2-methylpropyl) group. This compound is used primarily in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediamine, 4-bromo-N2-(2-methylpropyl)- typically involves the bromination of 1,2-benzenediamine followed by alkylation with 2-methylpropylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediamine, 4-bromo-N2-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
1,2-Benzenediamine, 4-bromo-N2-(2-methylpropyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenediamine, 4-bromo-N2-(2-methylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the N2-(2-methylpropyl) group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biochemical effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediamine, 4-methyl-: Similar in structure but with a methyl group instead of a bromine atom.
4-Bromo-2-methylaminoaniline: Another derivative with a different substitution pattern.
Uniqueness
1,2-Benzenediamine, 4-bromo-N2-(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the N2-(2-methylpropyl) group allows for unique interactions and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H15BrN2 |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
4-bromo-2-N-(2-methylpropyl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H15BrN2/c1-7(2)6-13-10-5-8(11)3-4-9(10)12/h3-5,7,13H,6,12H2,1-2H3 |
InChI Key |
YLKYKUWMVPWWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(C=CC(=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


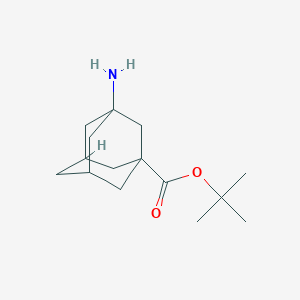
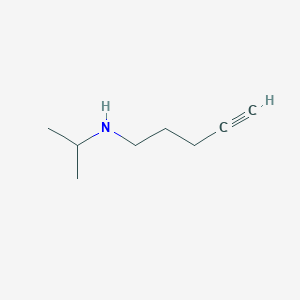
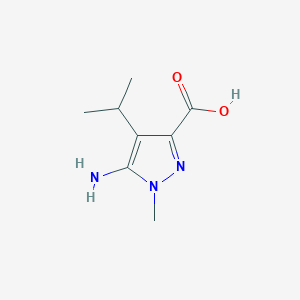
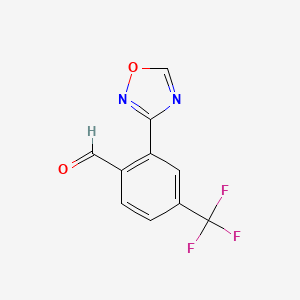
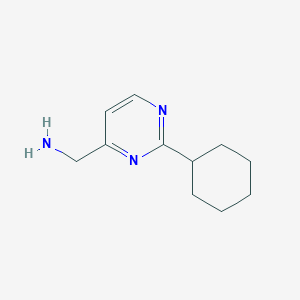
![2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid](/img/structure/B13323085.png)
![2-{[(2,3-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13323089.png)
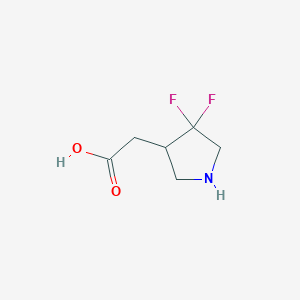

![4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13323099.png)
![(4S)-2-Oxa-7-azabicyclo[2.2.1]heptane-3,5-dione](/img/structure/B13323100.png)
![3-Ethylidene-8-azabicyclo[3.2.1]octane](/img/structure/B13323106.png)
![2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13323109.png)
